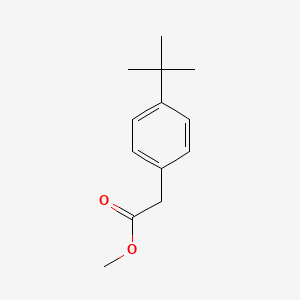

Methyl p-tert-butylphenylacetate

Übersicht

Beschreibung

Methyl-p-tert-Butylphenylacetat ist eine organische Verbindung mit der Summenformel C13H18O2. Es ist bekannt für seinen süßen, holzigen und kampferartigen Geruch, der oft als gerösteter, schokoladenartiger Geschmack beschrieben wird. Diese Verbindung wird in verschiedenen Anwendungen verwendet, darunter Duftstoffe und Aromen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Methyl-p-tert-Butylphenylacetat kann durch Veresterung von p-tert-Butylphenylessigsäure mit Methanol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines sauren Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Säure in den Ester zu gewährleisten .

Industrielle Produktionsverfahren

In industriellen Umgebungen folgt die Produktion von Methyl-p-tert-Butylphenylacetat ähnlichen Prinzipien, jedoch in größerem Maßstab. Das Verfahren umfasst die kontinuierliche Zufuhr von p-tert-Butylphenylessigsäure und Methanol in einen Reaktor, wo sie mit einem sauren Katalysator vermischt werden. Das Reaktionsgemisch wird dann auf die gewünschte Temperatur erhitzt, um die Veresterung zu fördern. Nach Beendigung der Reaktion wird das Produkt durch Destillation gereinigt, um alle nicht umgesetzten Ausgangsstoffe und Nebenprodukte zu entfernen .

Chemische Reaktionsanalyse

Arten von Reaktionen

Methyl-p-tert-Butylphenylacetat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um p-tert-Butylphenylessigsäure zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.

Substitution: Die Estergruppe kann nukleophile Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.

Substitution: Nukleophile wie Amine oder Alkohole können unter basischen oder sauren Bedingungen in Substitutionsreaktionen eingesetzt werden.

Wichtigste gebildete Produkte

- p-tert-Butylphenylessigsäure. p-tert-Butylphenylmethanol.

Substitution: Verschiedene Ester oder Amide, abhängig vom verwendeten Nukleophil.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl p-tert-butylphenylacetate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form p-tert-butylphenylacetic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

- p-tert-butylphenylacetic acid. p-tert-butylphenylmethanol.

Substitution: Various esters or amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Methyl p-tert-butylphenylacetate serves as an important intermediate in the synthesis of more complex organic molecules. Its ester functionality allows it to participate in various chemical reactions, making it a versatile building block in organic chemistry.

Biological Studies

Research has been conducted to explore the biological activities of this compound and its derivatives. For instance, studies involving molecular docking have indicated potential interactions with biological targets, suggesting that this compound may have pharmacological relevance .

Fragrance and Flavor Industry

One of the primary applications of this compound is in the fragrance and flavor industry. Its pleasant odor profile makes it a valuable ingredient in perfumes and scented products. The compound's stability under various conditions enhances its desirability for use in these applications .

Food Flavoring

This compound is also recognized as a food flavoring agent, contributing to the sensory characteristics of various food products. Its aroma threshold values indicate that it can impart complex flavors such as cocoa and dairy nuances at low concentrations .

Pharmaceutical Research

There is ongoing research into the potential medicinal applications of this compound. Its derivatives are being studied for their possible therapeutic effects, although more research is needed to fully understand its pharmacological properties .

Case Study 1: Molecular Docking Studies

A study published in the Journal of Molecular Structure investigated the molecular docking properties of this compound against specific biological targets. The results indicated promising binding affinities, suggesting potential applications in drug design and development .

Case Study 2: Flavor Profile Analysis

In a sensory analysis conducted to evaluate the flavor characteristics of this compound, researchers found that at concentrations as low as 5 ppm, it exhibited distinct flavors reminiscent of cocoa and dairy products. This highlights its utility as a flavoring agent in food products .

Case Study 3: Fragrance Stability Testing

A study focused on the stability of this compound in various formulations found that it retained its aromatic properties over time, making it suitable for long-lasting fragrance applications. This stability is crucial for manufacturers aiming to produce high-quality scented products .

Wirkmechanismus

The mechanism by which methyl p-tert-butylphenylacetate exerts its effects depends on its application. In fragrance and flavoring, its molecular structure allows it to interact with olfactory receptors, producing a pleasant scent. In chemical reactions, the ester group is reactive and can undergo various transformations, making it a versatile intermediate .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Methyl-p-Methylphenylacetat

- Methyl-p-Ethylphenylacetat

- Methyl-p-Isopropylphenylacetat

Einzigartigkeit

Methyl-p-tert-Butylphenylacetat ist einzigartig aufgrund des Vorhandenseins der tert-Butylgruppe, die ihm besondere sterische und elektronische Eigenschaften verleiht. Dies macht es im Vergleich zu seinen Analoga mit kleineren Alkylgruppen resistenter gegen bestimmte Arten von chemischen Reaktionen. Darüber hinaus verstärkt die tert-Butylgruppe sein Geruchsprofil, was es besonders wertvoll in der Duftstoffindustrie macht .

Wenn Sie weitere Fragen haben oder nähere Einzelheiten benötigen, zögern Sie bitte nicht, sich zu melden!

Biologische Aktivität

Methyl p-tert-butylphenylacetate (CAS Number: 3549-23-3) is an organic compound belonging to the class of esters. It is recognized for its diverse applications in the flavor and fragrance industries and has garnered attention for its biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈O₂ |

| Molecular Weight | 206.281 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 268.2 ± 9.0 °C |

| Flash Point | 98.7 ± 17.1 °C |

| LogP | 3.65 |

These properties indicate a stable compound with moderate volatility and solubility characteristics, making it suitable for various applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. In a study investigating the antimicrobial activity of various compounds, this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

This suggests that this compound could be a potential candidate for development into antimicrobial agents or preservatives in food and cosmetic products .

Flavoring Agent Safety

This compound is widely used as a flavoring agent in food products, with established safety profiles. According to evaluations by the European Food Safety Authority (EFSA), it is generally recognized as safe (GRAS) when used at concentrations not exceeding 2 ppm in finished products such as chocolates and fruit flavors . The compound's metabolic pathways indicate that it undergoes rapid elimination in humans, further supporting its safety for consumption.

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound to various biological targets, including enzymes involved in metabolic processes and disease pathways. One study reported a binding affinity of -5.5 kcal/mol when docked with the SARS-CoV-2 main protease, suggesting potential antiviral properties . This binding affinity indicates that the compound may interfere with viral replication processes, warranting further investigation into its therapeutic potential.

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the efficacy of this compound against biofilms formed by Staphylococcus aureus. The compound was found to disrupt biofilm formation at concentrations as low as 0.5 mg/mL, demonstrating its potential application in clinical settings where biofilm-associated infections are prevalent.

Case Study: Flavoring Applications

A study on flavoring applications highlighted the effectiveness of this compound in enhancing chocolate flavors. The compound was incorporated into chocolate formulations at varying concentrations (0.5 to 2 ppm) and was found to significantly improve sensory attributes without compromising safety standards .

Eigenschaften

IUPAC Name |

methyl 2-(4-tert-butylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-13(2,3)11-7-5-10(6-8-11)9-12(14)15-4/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVTYMWVMVKVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063070 | |

| Record name | Benzeneacetic acid, 4-(1,1-dimethylethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless oily liquid; sweet, somewhat woody-camphoraceous odour | |

| Record name | Methyl p-tert-butylphenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/958/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

106.00 to 107.00 °C. @ 2.00 mm Hg | |

| Record name | Methyl 4-tert-butylphenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | Methyl 4-tert-butylphenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl p-tert-butylphenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/958/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.995-1.003 | |

| Record name | Methyl p-tert-butylphenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/958/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3549-23-3 | |

| Record name | Methyl p-tert-butylphenylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3549-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl p-tert-butylphenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003549233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 4-(1,1-dimethylethyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 4-(1,1-dimethylethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-tert-butylphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL P-TERT-BUTYLPHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A4H5QO9OJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 4-tert-butylphenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.